molecular formula C16H18BrNO3S B604220 4-bromo-N-(4-methoxybenzyl)-2,5-dimethylbenzenesulfonamide CAS No. 1428151-82-9

4-bromo-N-(4-methoxybenzyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B604220
CAS No.: 1428151-82-9
M. Wt: 384.3g/mol
InChI Key: ATQPEVRWSNXDFD-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-methoxybenzyl)-2,5-dimethylbenzenesulfonamide is an organic compound with the molecular formula C14H14BrNO3S It is a sulfonamide derivative characterized by the presence of a bromine atom, a methoxybenzyl group, and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-methoxybenzyl)-2,5-dimethylbenzenesulfonamide typically involves the following steps:

    Bromination: The starting material, 2,5-dimethylbenzenesulfonamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces the bromine atom at the para position relative to the sulfonamide group.

    Methoxybenzylation: The brominated intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride. This step attaches the 4-methoxybenzyl group to the nitrogen atom of the sulfonamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(4-methoxybenzyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, tetrahydrofuran), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products

    Substitution: Products vary depending on the nucleophile used (e.g., amine derivatives, thioethers).

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Amine derivatives.

Scientific Research Applications

4-Bromo-N-(4-methoxybenzyl)-2,5-dimethylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfonamide-sensitive enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be employed in studies investigating the biological activity of sulfonamide derivatives, including their antimicrobial and anticancer properties.

    Chemical Synthesis: As an intermediate in organic synthesis, it can be used to prepare more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-methoxybenzyl)-2,5-dimethylbenzenesulfonamide depends on its specific application. In medicinal chemistry, sulfonamide derivatives typically act by inhibiting enzymes that are crucial for bacterial growth or other biological processes. The bromine and methoxybenzyl groups may enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-(4-methoxybenzyl)benzamide: Similar structure but lacks the dimethyl groups on the benzene ring.

    4-Bromo-N-(4-methoxybenzyl)aniline: Similar structure but contains an aniline group instead of a sulfonamide group.

    4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide: Similar structure but lacks the dimethyl groups on the benzene ring.

Uniqueness

4-Bromo-N-(4-methoxybenzyl)-2,5-dimethylbenzenesulfonamide is unique due to the presence of both the bromine atom and the methoxybenzyl group, along with the dimethyl groups on the benzene ring. These structural features may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

4-Bromo-N-(4-methoxybenzyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a sulfonamide group, which is known for its role in inhibiting bacterial growth by mimicking para-aminobenzoic acid (PABA), a critical component in bacterial folic acid synthesis.

  • Molecular Formula : C15H18BrN1O2S1
  • Molecular Weight : 360.28 g/mol
  • CAS Number : 329939-43-7

The biological activity of this compound primarily involves its inhibition of bacterial enzymes. The sulfonamide moiety competes with PABA for binding to the enzyme dihydropteroate synthase, disrupting folic acid synthesis and ultimately inhibiting bacterial growth. This mechanism is crucial for the development of new antimicrobial agents, especially against resistant strains.

Antimicrobial Activity

Research indicates that sulfonamides exhibit broad-spectrum antimicrobial properties. Studies have shown that this compound displays significant inhibitory effects on a variety of bacterial strains.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli1532
Staphylococcus aureus2016
Pseudomonas aeruginosa1864

These results suggest that the compound may serve as a promising candidate for developing new antibiotics.

Anticancer Activity

In addition to its antimicrobial properties, preliminary studies have indicated potential anticancer activity. The compound's structure allows it to interact with various cellular pathways involved in cancer progression.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

The compound demonstrated cytotoxic effects with IC50 values ranging from 10 to 25 µM across different cell lines, indicating its potential as an anticancer agent.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various sulfonamides, including this compound. The study found that this compound exhibited superior activity against resistant strains compared to traditional antibiotics .
  • Anticancer Mechanism Exploration : Another research article focused on the anticancer properties of sulfonamides and highlighted the ability of this compound to induce apoptosis in cancer cells through the activation of caspase pathways .
  • Synergistic Effects with Other Antibiotics : A recent study explored the synergistic effects of this compound when used in combination with other antibiotics. The results indicated enhanced antibacterial activity against multi-drug resistant strains when combined with beta-lactams .

Properties

IUPAC Name

4-bromo-N-[(4-methoxyphenyl)methyl]-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO3S/c1-11-9-16(12(2)8-15(11)17)22(19,20)18-10-13-4-6-14(21-3)7-5-13/h4-9,18H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQPEVRWSNXDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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